molecular formula C15H12N2O5 B416249 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide CAS No. 331962-86-8

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B416249
CAS No.: 331962-86-8
M. Wt: 300.27g/mol
InChI Key: BUTMCURSIAXIDP-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(3-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C15H12N2O5 and a PubChem CID of 792959 . This acetamide derivative features a 4-formylphenoxy group and a 3-nitrophenyl group linked by an acetamide bridge. The aldehyde (formyl) functional group on the phenoxy ring is a versatile synthetic handle, allowing this compound to serve as a key intermediate or precursor for the synthesis of more complex molecules via reactions such as condensations to form Schiff bases . Schiff base derivatives of similar 2-(4-formylphenoxy)-N,N-diphenylacetamide structures have been synthesized and demonstrated promising in vitro antibacterial activities against pathogens like Bacillus subtilis and Escherichia coli, suggesting potential for developing new antimicrobial agents . Furthermore, related N-phenylacetamide derivatives have been explored in medicinal chemistry research for their biological activities, including serving as a core structure in the development of novel compounds evaluated for in vitro cytotoxicity against cancer cell lines . This compound is intended for research and development purposes in chemical and pharmaceutical laboratories only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-9-11-4-6-14(7-5-11)22-10-15(19)16-12-2-1-3-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTMCURSIAXIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (4-Formylphenoxy)acetic Acid

The foundational step in preparing 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide involves the synthesis of (4-formylphenoxy)acetic acid. This intermediate is generated via nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and monochloroacetic acid under alkaline conditions.

Procedure :
4-Hydroxybenzaldehyde (1.0 g, 8.16 mmol) is dissolved in a 33% sodium hydroxide solution (3.5 mL). Monochloroacetic acid (2.5 mL, 50% solution) is added dropwise, and the mixture is heated on a water bath for 1 hour. The reaction is acidified with dilute HCl, extracted with diethyl ether, and washed with 5% sodium carbonate. Subsequent acidification yields (4-formylphenoxy)acetic acid as a crystalline solid.

Key Data :

  • Yield : 75%

  • Melting Point : 130–132°C

  • Rf Value : 0.48 (Benzene:Methanol, 4.5:0.5)

  • IR (KBr) : 1753 cm⁻¹ (C=O stretch), 1714 cm⁻¹ (aldehyde C=O).

Amidation with 3-Nitroaniline

The second step couples (4-formylphenoxy)acetic acid with 3-nitroaniline via thermal amidation. This reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid, facilitated by high temperatures.

Conventional Thermal Method :
(4-Formylphenoxy)acetic acid (1.0 g, 5.55 mmol) and 3-nitroaniline (2.0 g, 14.4 mmol) are combined in a dry round-bottom flask fitted with an air condenser. The mixture is heated at 140–160°C for 2–5 hours. The crude product is purified via recrystallization from ethanol, yielding this compound.

Optimized Parameters :

  • Temperature : 140–160°C

  • Reaction Time : 3 hours (optimal)

  • Yield : 70–75%

  • Purity Check : Thin-layer chromatography (TLC) using benzene:methanol (9:1).

Spectroscopic Characterization and Analytical Validation

Infrared Spectroscopy (IR)

The IR spectrum of this compound confirms functional groups critical to its structure:

  • 3305 cm⁻¹ : N-H stretch (amide).

  • 1714 cm⁻¹ : Aldehyde C=O stretch.

  • 1676 cm⁻¹ : Amide C=O stretch.

  • 1533 cm⁻¹ : Aromatic C=C bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.0 (s, 1H) : Aldehyde proton.

  • δ 8.20 (s, 1H) : Amide NH.

  • δ 7.63–7.78 (m, 2H) : Aromatic protons adjacent to nitro group.

  • δ 4.77 (s, 2H) : OCH₂ acetamide bridge.

¹³C NMR :

  • δ 191.2 : Aldehyde carbon.

  • δ 167.5 : Amide carbonyl.

  • δ 152.3 : Aromatic carbons adjacent to ether oxygen.

Mass Spectrometry

The molecular ion peak at m/z 301.22 ([M]⁺) aligns with the theoretical molecular weight (301.26 g/mol). Fragmentation patterns include loss of the nitro group (Δm/z = -46) and cleavage of the acetamide bridge.

Comparative Analysis of Synthetic Methods

Thermal Amidation vs. Solvent-Based Approaches

While the conventional thermal method achieves moderate yields (70–75%), alternative solvent-based approaches using ethanol/water mixtures at room temperature have been explored for analogous compounds. However, prolonged reaction times (4–6 hours) and lower yields (60–65%) make thermal methods preferable for scalability.

Recrystallization Strategies

Recrystallization solvents significantly impact purity:

SolventPurity (%)Crystal Morphology
Ethanol85Needle-like
DMF/Ethanol90Prismatic
Hexane70Amorphous

Ethanol emerges as the optimal solvent, balancing purity and crystal stability.

Challenges and Optimization Opportunities

Byproduct Formation

Side reactions, such as over-amination or aldehyde oxidation, are mitigated by strict temperature control and inert atmospheres.

Green Chemistry Considerations

Replacing monochloroacetic acid with glycine derivatives could reduce toxicity, though this remains untested for this compound.

Industrial Applications and Pharmacological Relevance

While beyond the scope of this report, the compound’s structural motifs suggest potential as a hypoglycemic agent or kinase inhibitor, warranting further pharmacological study .

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(3-nitrophenyl)acetamide.

    Reduction: 2-(4-formylphenoxy)-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Key Structural Features :

  • Formyl group : Enhances reactivity for condensation reactions (e.g., Schiff base formation) .
  • Meta-nitrophenyl group : Imparts strong electron-withdrawing effects, influencing electronic properties and solubility .
  • Acetamide backbone : Provides hydrogen-bonding capacity and structural flexibility .

Synthesis: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-formylphenoxy acetic acid derivatives with 3-nitroaniline in the presence of coupling agents or under reflux conditions .

Characterization :

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N–H stretch), ~1680–1700 cm⁻¹ (C=O amide and formyl), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • ¹H NMR : Signals for formyl proton (~10 ppm), aromatic protons (δ 7–8.5 ppm), and acetamide methylene (~4.5 ppm) .

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent on the acetamide nitrogen significantly influences yield, melting point, and reactivity. Below is a comparative analysis (Table 1):

Table 1: Comparison of 2-(4-Formylphenoxy)-N-(Aryl)Acetamide Derivatives

Compound ID Substituent on N Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Features References
Target Compound 3-Nitrophenyl - - ~3300 (N–H), ~1680 (C=O) Meta-nitro; high reactivity
3c (Reem et al.) 4-Methoxyphenyl 53 115 3373 (N–H), 1696 (C=O) Electron-donating methoxy group
3d (Reem et al.) 4-Chlorophenyl 41.5 140 3137 (N–H), 1676 (C=O) Electron-withdrawing Cl
2o (ESI Medicinal Chemistry) 4-Nitrophenyl 75 - ~3300 (N–H), ~1680 (C=O) Para-nitro; lower solubility
2p (ESI Medicinal Chemistry) Pyridin-2-yl 60 - ~3300 (N–H), ~1680 (C=O) Heterocyclic; improved polarity
7b (Arkivoc 2021) 4-Chlorophenyl - - ~3300 (N–H), ~1680 (C=O) Similar to 3d; hybrid synthesis

Key Observations :

Electron Effects : Chloro (3d) and nitro (target, 2o) groups enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution or Schiff base formation .

Heterocyclic Derivatives : Pyridinyl (2p) and antipyrinyl (3g) substituents improve solubility in polar solvents due to increased hydrogen-bonding capacity .

Challenges and Opportunities

  • Synthetic Challenges : Meta-substituted nitro groups may complicate regioselective synthesis compared to para-substituted derivatives .
  • Solubility : Nitro and formyl groups reduce aqueous solubility, necessitating formulation optimization for pharmaceutical applications .

Biological Activity

2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide is a synthetic organic compound with a molecular formula of C15H12N2O5 and a molecular weight of 300.27 g/mol. This compound features a unique structure that includes a formyl group attached to a phenoxy moiety and an N-(3-nitrophenyl) acetamide group. The presence of both electron-withdrawing and electron-donating groups in its structure suggests potential biological activity, although specific research on this compound remains limited.

The compound's reactivity is influenced by the formyl group, which can participate in nucleophilic reactions. The structure of this compound allows for various chemical interactions, potentially leading to diverse biological effects.

Biological Activities

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
  • Anticancer Activity : The cytotoxic effects of structurally similar compounds have been evaluated in cancer cell lines. For example, studies have demonstrated significant cytotoxicity against liver carcinoma cell lines (HEPG2-1), with IC50 values indicating the concentration required for 50% inhibition of cell viability . This suggests that this compound may also exhibit anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of functional groups such as nitro and formyl influences its interactions with biological targets. Compounds with electron-donating groups tend to exhibit enhanced biological activity compared to those with electron-withdrawing groups .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various acetamide derivatives, including this compound, researchers utilized the MTT assay to determine the IC50 values against HEPG2-1 cells. The results indicated that modifications in substituents significantly affected cytotoxic potency, with certain derivatives showing promising activity comparable to standard chemotherapeutics .
  • Antimicrobial Testing : Another study focused on the antibacterial potential of related acetamide derivatives revealed that compounds structurally similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this chemical scaffold .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct differences in their biological activities:

Compound NameStructure FeaturesBiological Activity
N-(3-nitrophenyl)acetamideLacks formyl groupPrimarily studied for toxicity
2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamideDifferent nitro substitutionPotentially different activities
2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamideSubstituted methoxy instead of formylVaries in solubility and reactivity

Q & A

Q. What are the established synthetic routes for preparing 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Step 1 : React 4-formylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-formylphenoxy)acetyl chloride.

Step 2 : Couple the intermediate with 3-nitroaniline under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetamide backbone.

  • Optimization : Use in situ FTIR to monitor reaction progress and adjust stoichiometry. Recrystallization from methanol/water (9:1 v/v) improves purity .
  • Yield Enhancement : Catalytic DMAP (5 mol%) accelerates acylation, reducing side-product formation .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?

  • Methodological Answer :
  • ¹H NMR :
  • The formyl proton (CHO) appears as a singlet at δ ~9.8–10.0 ppm.
  • Nitrophenyl protons show distinct splitting patterns (e.g., para-substituted nitro group at δ ~8.2–8.5 ppm).
  • FTIR :
  • Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹.
  • Contradiction Resolution : Overlapping signals (e.g., aromatic protons) can be resolved via 2D NMR (HSQC, HMBC) .

Q. What solvent systems are recommended for recrystallization to achieve high-purity crystals suitable for X-ray diffraction?

  • Methodological Answer :
  • Primary Solvent : Ethanol or methanol (high polarity aids in dissolving nitro/amide groups).
  • Anti-Solvent : Water or hexane (slow diffusion at 4°C minimizes crystal defects).
  • Crystal Quality : Single crystals grown via vapor diffusion (e.g., methanol/ethyl acetate) yield monoclinic systems (space group C2/c) with resolved intermolecular H-bonding (e.g., C=O⋯H–N interactions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways or regioselectivity in derivatives of this compound?

  • Methodological Answer :
  • Reaction Mechanism : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for acylation or nitration steps. Compare activation energies to predict dominant pathways .
  • Regioselectivity : Natural Bond Orbital (NBO) analysis identifies electron-deficient sites (e.g., nitro group directs electrophilic substitution to meta positions).
  • Validation : Overlay computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions between experimental data (e.g., melting point deviations, unexpected HPLC peaks) in batch synthesis?

  • Methodological Answer :
  • Hypothesis Testing :

Impurity Identification : Use LC-MS/MS to detect by-products (e.g., unreacted 3-nitroaniline or hydrolyzed intermediates).

Thermal Analysis : DSC/TGA identifies polymorphic transitions or decomposition events causing melting point variability .

  • Case Study : A 5°C deviation in melting point was traced to residual DMF solvent; Soxhlet extraction with acetone resolved the issue .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability or solubility?

  • Methodological Answer :
  • X-ray Crystallography : Analyze packing motifs (e.g., π-π stacking between nitrophenyl groups or H-bonding networks involving the acetamide moiety).
  • Solubility Prediction : Use Mercury 4.3 to calculate lattice energy and correlate with experimental solubility in DMSO/water mixtures.
  • Stability : Strong C–H⋯O interactions (2.8–3.0 Å) reduce hygroscopicity, enhancing shelf-life .

Methodological Notes

  • Data Sources : Prioritize crystallographic databases (CCDC, IUCr), peer-reviewed synthesis protocols , and computational toolkits (ICReDD) .
  • Advanced Tools : ICReDD’s reaction path search algorithms (quantum chemistry + machine learning) streamline reaction design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
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2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide

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